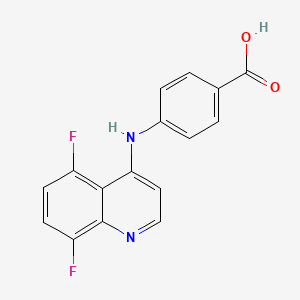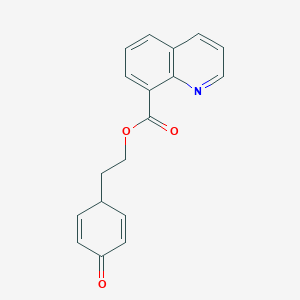
methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-2-(((4-methoxybenzyl)oxy)methyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl) is a complex organic compound. It features multiple functional groups, including azido, benzyloxy, and methoxybenzyl groups, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, azidation, and glycosylation reactions. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions at the benzyloxy or methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of azido groups would yield amines, while oxidation of alcohols would yield aldehydes or ketones.
Applications De Recherche Scientifique
This compound’s unique structure makes it valuable in several research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for drug development, particularly in targeting specific biological pathways.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The azido groups could participate in click chemistry reactions, forming stable triazole linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-tetrahydro-2H-pyran-3-yl): Similar structure but lacks the p-tolylthio group.
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(((4-methoxybenzyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-((4-methoxybenzyl)oxy)-tetrahydro-2H-pyran-3-yl): Similar structure but lacks the methoxybenzyl groups.
Uniqueness
The presence of multiple azido, benzyloxy, and methoxybenzyl groups, along with the p-tolylthio group, makes this compound unique
Propriétés
Formule moléculaire |
C78H84N6O17S |
|---|---|
Poids moléculaire |
1409.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-[(4-methoxyphenyl)methoxy]-2-[(4-methoxyphenyl)methoxymethyl]-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-[(4-methoxyphenyl)methoxymethyl]-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C78H84N6O17S/c1-51-26-40-62(41-27-51)102-78-66(82-84-80)70(94-48-58-32-38-61(88-4)39-33-58)68(64(98-78)50-91-43-57-30-36-60(87-3)37-31-57)99-77-74(96-47-55-24-16-9-17-25-55)71(95-46-54-22-14-8-15-23-54)72(73(101-77)75(85)89-5)100-76-65(81-83-79)69(93-45-53-20-12-7-13-21-53)67(92-44-52-18-10-6-11-19-52)63(97-76)49-90-42-56-28-34-59(86-2)35-29-56/h6-41,63-74,76-78H,42-50H2,1-5H3/t63-,64-,65-,66-,67-,68?,69-,70-,71+,72+,73+,74-,76-,77-,78?/m1/s1 |
Clé InChI |
SVVMBDDIXGRPJM-FITZIESDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)COCC3=CC=C(C=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-] |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=C(C=C3)OC)OC4C(C(C(C(O4)C(=O)OC)OC5C(C(C(C(O5)COCC6=CC=C(C=C6)OC)OCC7=CC=CC=C7)OCC8=CC=CC=C8)N=[N+]=[N-])OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=C(C=C1)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


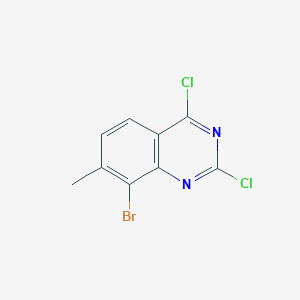
![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)
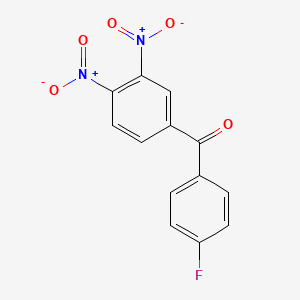


![Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)
![5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)

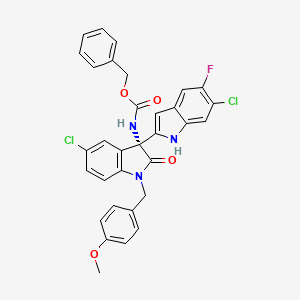
![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)

